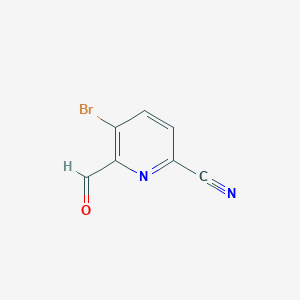
5-Bromo-6-formylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-formylpyridine-2-carbonitrile: is a chemical compound with the molecular formula C7H3BrN2O and a molecular weight of 211.02 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a formyl group at the 6th position, and a carbonitrile group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-formylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-formylpyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
- Substituted pyridines
- Carboxylic acids
- Alcohols
- Biaryl compounds (from coupling reactions)
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-formylpyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for various applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-6-formylpyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in coupling reactions, it participates in the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms . The molecular targets and pathways involved would vary based on the specific reaction or biological interaction being studied.
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine-2-carbonitrile: Similar in structure but with a pyrimidine ring instead of pyridine.
2-Bromo-6-fluoropyridine: Contains a fluorine atom instead of a formyl group.
Uniqueness: 5-Bromo-6-formylpyridine-2-carbonitrile is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both a formyl and a carbonitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-bromo-6-formylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O/c8-6-2-1-5(3-9)10-7(6)4-11/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWYUODJXARBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














